4-(4-Phenoxy-benzyl)-piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

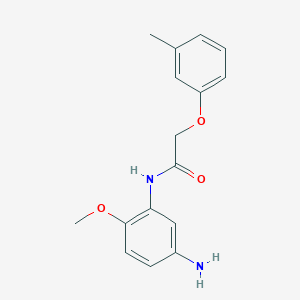

4-(4-Phenoxy-benzyl)-piperidine hydrochloride, also known as 4-PBP-HCl, is an organic compound with a wide range of applications in scientific research. It is a synthetic piperidine derivative and has been used in a variety of studies in the fields of biochemistry, pharmacology, and medicine. 4-PBP-HCl has been studied for its potential use in drug development, as well as its ability to modulate various biochemical and physiological pathways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.

Aplicaciones Científicas De Investigación

Structural Characterization and Bioactivity

- Bioactivity and Structural Insights : A study synthesized and characterized a novel compound structurally related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, revealing bioactivity against K562 cells and potential anti-leukemia properties. This compound's crystal structure, involving dihedral angles made by the piperidine ring with benzene rings and intermolecular hydrogen bonds, contributes to its stability and bioactivity (Wang et al., 2009).

Synthetic Strategies and Medicinal Chemistry

- Synthesis of Piperidine Derivatives : Research focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation highlights the reactivity of certain piperidine derivatives and their utility as templates in medicinal chemistry. This methodology offers a pathway for synthesizing a variety of new piperidine derivatives, valuable for pharmaceutical applications (Mollet et al., 2011).

Chemical Properties and Drug Design

- Pharmacological Profiles of Derivatives : A novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, structurally related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, exhibited potent antagonist activity with selectivity for the NR2B subtype of NMDA receptors. This research offers insights into the design and pharmacological evaluation of piperidine derivatives for potential therapeutic applications (Gill et al., 2002).

Therapeutic Applications and Bioactivity

- Multi-Target Drug Candidates : A study on multifunctional N-benzyl-piperidine-aryl-acylhydrazones hybrid derivatives, based on the pharmacophoric N-benzyl-piperidine subunit, revealed that certain compounds exhibited potent AChE inhibitory activities and anti-inflammatory activity. These compounds, with neuroprotective effects against amyloid beta oligomer-induced neurodegeneration, highlight the therapeutic potential of piperidine derivatives in treating neurodegenerative diseases like Alzheimer's (Viegas et al., 2018).

Conformational Analysis and Drug Design

- Bioactive Conformation Exploration : Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, aimed to explore the bioactive conformation of these opioid receptor antagonists. The study's findings provide valuable insights into the molecular determinants for receptor recognition and the structural features that influence ligand binding and activity (Le Bourdonnec et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride is the NS3 protein of the Hepatitis C Virus (HCV) . The NS3 protein is a multifunctional protein with protease and helicase domains, playing a crucial role in the replication of the virus .

Mode of Action

4-(4-Phenoxy-benzyl)-piperidine hydrochloride interacts with the NS3 protein by binding to a highly conserved novel site located at the interface between the protease and helicase domains . This binding stabilizes an inactive conformation of the NS3 protein, thereby inhibiting its function .

Biochemical Pathways

The compound’s action affects the replication pathway of the HCV. By inhibiting the function of the NS3 protein, the compound prevents the successful replication of the virus . The downstream effects of this action include a reduction in the viral load within the host.

Result of Action

The molecular effect of the compound’s action is the stabilization of an inactive conformation of the NS3 protein . On a cellular level, this results in the inhibition of HCV replication, leading to a decrease in the viral load within the host.

Propiedades

IUPAC Name |

4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDTWVRYJBUDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588796 |

Source

|

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1172749-25-5 |

Source

|

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)